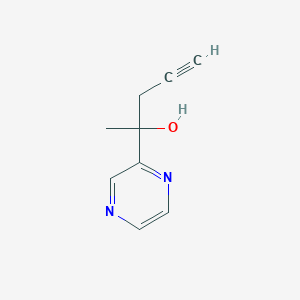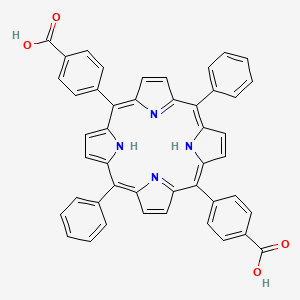
5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine: is a synthetic porphyrin compound with the molecular formula C46H30N4O4 and a molecular weight of 702.75 g/mol . Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular porphyrin is characterized by its two phenyl groups and two carboxyphenyl groups attached to the porphyrin ring, making it a versatile compound for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. The reaction is followed by oxidation to form the porphyrin ring. The specific steps include:
Condensation Reaction: Pyrrole and benzaldehyde derivatives are mixed in an acidic medium, such as trifluoroacetic acid, to form the porphyrinogen intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Substitution: The phenyl and carboxyphenyl groups can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions:
Oxidation: DDQ, ferric chloride (FeCl3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents like bromine (Br2), chlorine (Cl2)[][3]
Major Products:
Oxidation Products: Porphyrin dications
Reduction Products: Porphyrinogen
Substitution Products: Halogenated porphyrins[][3]
Wissenschaftliche Forschungsanwendungen
5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives and metal-organic frameworks (MOFs).
Biology: Acts as a fluorescent probe for studying biological systems and as a photosensitizer in photodynamic therapy (PDT).
Medicine: Utilized in PDT for the treatment of certain cancers and skin diseases.
Industry: Employed in the development of sensors and catalysts due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine primarily involves its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species (ROS), which can damage cellular components and lead to cell death. The molecular targets include cellular membranes, proteins, and nucleic acids. The pathways involved are primarily oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
- 5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine
- 5,10,15,20-Tetra(4-carboxyphenyl)porphine
- 5,15-Diphenyl-10,20-di(4-carboxyphenyl)porphine derivatives with different metal centers (e.g., zinc, copper, iron)
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in photodynamic therapy and as a building block for more complex structures .
Eigenschaften
Molekularformel |
C46H30N4O4 |
|---|---|
Molekulargewicht |
702.8 g/mol |
IUPAC-Name |
4-[15-(4-carboxyphenyl)-10,20-diphenyl-21,23-dihydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C46H30N4O4/c51-45(52)31-15-11-29(12-16-31)43-37-23-19-33(47-37)41(27-7-3-1-4-8-27)34-20-24-38(48-34)44(30-13-17-32(18-14-30)46(53)54)40-26-22-36(50-40)42(28-9-5-2-6-10-28)35-21-25-39(43)49-35/h1-26,47,50H,(H,51,52)(H,53,54) |
InChI-Schlüssel |
FXQQHUPTJQTFGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=CC=C8)C=C4)C9=CC=C(C=C9)C(=O)O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[1-(11,31-Dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl)ethoxy]-3-methyl-1-oxobutan-2-yl]azanium](/img/structure/B11928369.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)


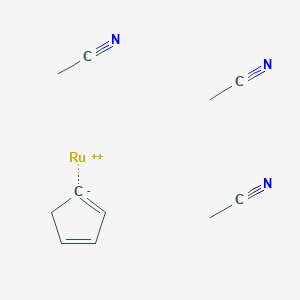
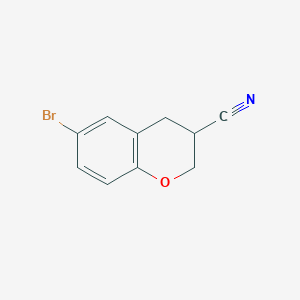
![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
![tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B11928418.png)
![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)
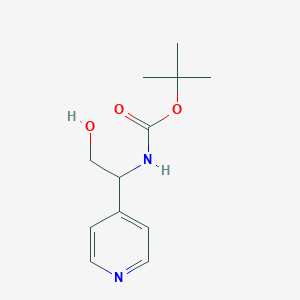
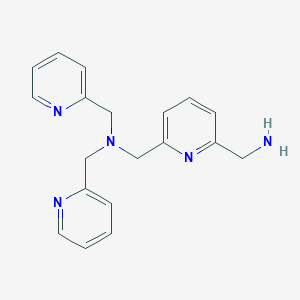
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)

